molecular formula C8H13FO3 B13015394 Ethyl 2-fluoro-3-oxohexanoate CAS No. 76435-44-4

Ethyl 2-fluoro-3-oxohexanoate

Cat. No.: B13015394
CAS No.: 76435-44-4
M. Wt: 176.19 g/mol
InChI Key: LNOHNNJHHLKCNM-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-oxohexanoate is an organic compound with the molecular formula C8H13FO3 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethyl acetate with propionyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using a reaction kettle coupled with a rectifying tower. This method involves feeding the reactants into the reaction kettle, followed by separation and purification steps to obtain the final product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 2-fluoro-3-oxohexanoic acid.

    Reduction: Formation of ethyl 2-fluoro-3-hydroxyhexanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-3-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-3-oxohexanoate involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active fluorinated moiety, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-fluoro-3-oxohexanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated analogs .

Properties

CAS No.

76435-44-4

Molecular Formula

C8H13FO3

Molecular Weight

176.19 g/mol

IUPAC Name

ethyl 2-fluoro-3-oxohexanoate

InChI

InChI=1S/C8H13FO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3

InChI Key

LNOHNNJHHLKCNM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(=O)OCC)F

Origin of Product

United States

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